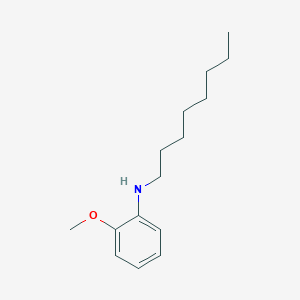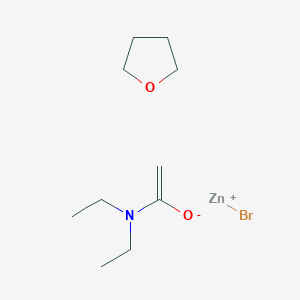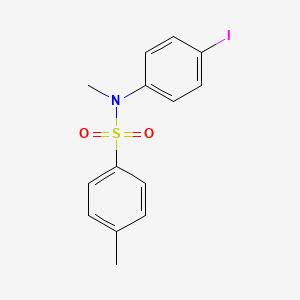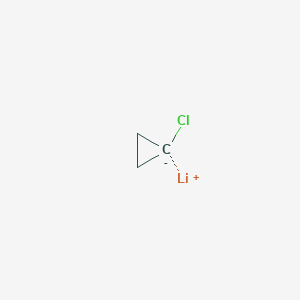![molecular formula C14H32N2O3Si B14241541 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine CAS No. 390411-14-0](/img/structure/B14241541.png)
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine typically involves the reaction of piperazine with hexyl bromide and trimethoxysilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Step 1: Reaction of piperazine with hexyl bromide in the presence of a base such as potassium carbonate to form 1-hexylpiperazine.
Step 2: Reaction of 1-hexylpiperazine with trimethoxysilane in the presence of a catalyst such as platinum or palladium to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and high yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring and the hexyl group.
Reduction: Reduced derivatives of the piperazine ring and the trimethoxysilyl group.
Substitution: Substituted derivatives with various functional groups replacing the trimethoxysilyl group.
Aplicaciones Científicas De Investigación
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trimethoxysilyl group allows for potential interactions with silicon-based materials, making it useful in materials science applications.
Comparación Con Compuestos Similares
1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Hexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: This compound features a trimethoxyphenyl group instead of a trimethoxysilyl group, leading to different chemical and biological properties.
(4-Hexylpiperazin-1-yl)methyl-trimethoxysilane: A similar compound with slight variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a piperazine ring with a hexyl group and a trimethoxysilyl group, providing a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
390411-14-0 |
|---|---|
Fórmula molecular |
C14H32N2O3Si |
Peso molecular |
304.50 g/mol |
Nombre IUPAC |
(4-hexylpiperazin-1-yl)methyl-trimethoxysilane |
InChI |
InChI=1S/C14H32N2O3Si/c1-5-6-7-8-9-15-10-12-16(13-11-15)14-20(17-2,18-3)19-4/h5-14H2,1-4H3 |
Clave InChI |
MWMMUWARAYVDBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(CC1)C[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)


